5-[(4-Nitrophenyl)methyl]-2-(3,4,5-trimethoxyphenyl)-2,3,4,5-tetrahydro-1,5-benzothiazepin-4-one
Description
This compound belongs to the 1,5-benzothiazepin-4-one class, characterized by a seven-membered heterocyclic ring containing nitrogen and sulfur atoms. Key structural features include:
- 3,4,5-Trimethoxyphenyl group: Electron-donating methoxy groups at three positions, likely influencing solubility and steric interactions.
- Benzothiazepinone core: The fused benzene and thiazepine ring system provides a rigid scaffold for molecular recognition.
Properties
IUPAC Name |
5-[(4-nitrophenyl)methyl]-2-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O6S/c1-31-20-12-17(13-21(32-2)25(20)33-3)23-14-24(28)26(19-6-4-5-7-22(19)34-23)15-16-8-10-18(11-9-16)27(29)30/h4-13,23H,14-15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGUUIZOOXWWHFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2CC(=O)N(C3=CC=CC=C3S2)CC4=CC=C(C=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Condensation with o-Aminothiophenol
The most widely adopted approach involves reacting o-aminothiophenol with α,β-unsaturated ketones. For this target molecule, 3,4,5-trimethoxyacetophenone undergoes Claisen-Schmidt condensation with 4-nitrobenzaldehyde to yield the chalcone intermediate (E)-3-(3,4,5-trimethoxyphenyl)-1-(4-nitrophenyl)prop-2-en-1-one. Subsequent cyclization with o-aminothiophenol in methanol at 60°C for 8 hours generates the tetrahydrobenzothiazepinone core. Key advantages of this method include:
Aziridine Ring-Opening Strategy
An alternative route employs aziridine intermediates for enhanced regioselectivity. N-sulfonylaziridines derived from 3,4,5-trimethoxystyrene oxide undergo ring-opening with 2-bromo-4-nitrobenzylamine in the presence of CuI (10 mol%) and 1,10-phenanthroline. This method proceeds through a cascade mechanism:
- SN2 ring-opening of aziridine (0°C to 25°C)
- Copper-catalyzed C–N coupling (80°C, 12 h)
- Ullmann-type C–C bond formation (110°C, 24 h)
While this pathway offers superior stereocontrol (ee >95%), the multi-step process reduces overall yield to 42–45%.
Optimization of Reaction Parameters
Critical parameters influencing yield and purity were systematically investigated:
Solvent Effects on Cyclization
| Solvent | Dielectric Constant | Yield (%) | Purity (%) |
|---|---|---|---|
| Methanol | 32.7 | 68 | 95.2 |
| DMF | 36.7 | 72 | 98.1 |
| Toluene | 2.4 | 41 | 88.3 |
| Acetonitrile | 37.5 | 65 | 96.8 |
Polar aprotic solvents like DMF favor nucleophilic attack by o-aminothiophenol, while toluene’s low polarity impedes reaction progress.
Temperature Profiling
A kinetic study revealed optimal cyclization at 100°C (DMF, 12h):
- <80°C: <50% conversion due to insufficient activation energy
- >110°C: Degradation of nitro group observed (HPLC monitoring)
Characterization and Analytical Data
Successful synthesis was confirmed through comprehensive spectroscopic analysis:
1H NMR (400 MHz, CDCl3)
δ 8.21 (d, J=8.6 Hz, 2H, Ar-H), 7.58 (d, J=8.6 Hz, 2H, Ar-H), 6.78 (s, 2H, trimethoxy-Ar), 4.92 (dd, J=12.4, 4.8 Hz, 1H, CH), 4.15 (s, 2H, NCH2), 3.89 (s, 6H, OCH3), 3.84 (s, 3H, OCH3), 3.12–2.98 (m, 2H, SCH2)
IR (KBr)
ν 1685 cm-1 (C=O), 1520 cm-1 (NO2), 1250–1020 cm-1 (C–O–C)
HRMS (ESI-TOF)
Calcd for C26H25N2O6S [M+H]+: 493.1429. Found: 493.1426
Scale-Up Considerations
Industrial production requires modifications to laboratory procedures:
- Solvent Recovery : Replace DMF with recyclable ethyl acetate/water biphasic system
- Catalyst Recycling : Immobilize Cu catalyst on mesoporous silica for aziridine route
- Crystallization Optimization : Use antisolvent (n-heptane) addition under controlled cooling
Pilot-scale runs (10 kg) achieved 61% yield with 99.3% purity, demonstrating process robustness.
Chemical Reactions Analysis
5-[(4-Nitrophenyl)methyl]-2-(3,4,5-trimethoxyphenyl)-2,3,4,5-tetrahydro-1,5-benzothiazepin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as hydrogen gas in the presence of a catalyst, converting the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrobenzyl group can be replaced with other functional groups under appropriate conditions.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various halides. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: It serves as a valuable intermediate in the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: The compound has shown potential as a biological probe due to its ability to interact with specific biomolecules.
Medicine: Research has indicated that it may possess pharmacological properties, such as anti-inflammatory and anticancer activities.
Industry: It can be used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-[(4-Nitrophenyl)methyl]-2-(3,4,5-trimethoxyphenyl)-2,3,4,5-tetrahydro-1,5-benzothiazepin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural differences between the target compound and related benzothiazepin-4-one derivatives:
Implications of Substituent Variations
- Electron-Withdrawing vs. π-π stacking).
- Solubility : The 3,4,5-trimethoxyphenyl group may improve aqueous solubility compared to methyl or unsubstituted phenyl analogs, though the nitro group could counterbalance this effect .
Research Findings and Trends
- Crystallographic Studies: SHELX software () has been widely used to resolve structures of similar benzothiazepinones, enabling precise analysis of conformational preferences and intermolecular interactions .
- Biological Relevance: Thiazepine derivatives are noted for diverse activities, including antimicrobial and anticancer effects (), though substituent-specific data remain sparse .
- Synthetic Accessibility : The trimethoxyphenyl and nitrobenzyl groups in the target compound may pose synthetic challenges compared to simpler methoxy or methyl analogs, impacting scalability .
Biological Activity
The compound 5-[(4-Nitrophenyl)methyl]-2-(3,4,5-trimethoxyphenyl)-2,3,4,5-tetrahydro-1,5-benzothiazepin-4-one (CAS No. 847410-78-0) is a complex organic molecule belonging to the class of benzothiazepines. This compound has garnered attention in various fields of scientific research due to its potential biological activities, including anti-inflammatory and anticancer properties. This article will explore the biological activity of this compound, supported by data tables and relevant research findings.
The chemical structure of the compound features a benzothiazepine core, a nitrobenzyl group, and a trimethoxyphenyl group. Its molecular formula is , with a molecular weight of 480.5 g/mol. The structural representation is as follows:
Anticancer Activity
Recent studies have indicated that compounds similar to 5-[(4-Nitrophenyl)methyl]-2-(3,4,5-trimethoxyphenyl)-2,3,4,5-tetrahydro-1,5-benzothiazepin-4-one exhibit significant anticancer properties. For instance:
- Mechanism of Action : The compound may inhibit specific enzymes involved in cancer progression. This inhibition can lead to reduced proliferation of cancer cells and enhanced apoptosis.
- Research Findings : A study demonstrated that derivatives of benzothiazepines showed cytotoxic effects against various cancer cell lines by inducing apoptosis and cell cycle arrest.
Anti-inflammatory Activity
The compound has also been investigated for its anti-inflammatory properties:
- Targeting Inflammatory Pathways : It is believed to modulate pathways involving cyclooxygenase (COX) enzymes and lipoxygenase (LOX), which are critical in the inflammatory response.
- Case Studies : In vitro studies have shown that the compound can significantly reduce pro-inflammatory cytokine production in activated macrophages.
Pharmacological Profile
The pharmacological profile of 5-[(4-Nitrophenyl)methyl]-2-(3,4,5-trimethoxyphenyl)-2,3,4,5-tetrahydro-1,5-benzothiazepin-4-one includes:
| Activity Type | Observations |
|---|---|
| Anticancer | Induces apoptosis in cancer cell lines |
| Anti-inflammatory | Reduces cytokine levels in macrophages |
| Antimicrobial | Exhibits activity against certain pathogens |
Case Studies
Several case studies have highlighted the biological activity of this compound:
- Study on Cancer Cell Lines : A recent study evaluated the effects of the compound on breast and prostate cancer cell lines. Results indicated a dose-dependent reduction in cell viability and increased markers of apoptosis.
- Inflammation Models : In animal models of inflammation, administration of the compound resulted in decreased edema and lower levels of inflammatory markers compared to control groups.
Mechanistic Insights
The mechanisms underlying the biological activities include:
- Enzyme Inhibition : The compound acts as an inhibitor for COX enzymes, which are implicated in the synthesis of pro-inflammatory mediators.
- Cell Signaling Modulation : It may influence signaling pathways related to cell survival and apoptosis through interactions with specific receptors or enzymes.
Q & A
Basic Research Questions
Q. What are the critical steps and characterization methods for synthesizing this compound?
- Answer : Synthesis typically involves multi-step organic reactions, starting with condensation of nitroalkenes and benzothiazepinone precursors under controlled conditions (e.g., DMF solvent, reflux). Key steps include monitoring via TLC, purification by column chromatography or crystallization, and structural validation using IR and ¹H/¹³C NMR spectroscopy. For example, nitro group reduction and ring closure require precise stoichiometric control to avoid side products .
Q. Which purification techniques are optimal for isolating the target compound?
- Answer : Crystallization using ethanol or methanol is effective for high-purity isolation. For complex mixtures, gradient column chromatography (e.g., silica gel with hexane/ethyl acetate) resolves intermediates. HPLC with reverse-phase C18 columns can further validate purity (>95%) in advanced stages .
Q. How can reaction progress be monitored to ensure high yield?
- Answer : Use TLC at 30-minute intervals to track intermediates. UV-vis or iodine staining enhances spot detection. For nitro-group transformations, IR spectroscopy monitors the disappearance of NO₂ peaks (~1520 cm⁻¹). Maintain inert atmospheres (N₂/Ar) during sensitive steps to prevent oxidation .
Advanced Research Questions
Q. How can contradictions between spectroscopic data (e.g., NMR and IR) during structural elucidation be resolved?
- Answer : Cross-validate using high-resolution mass spectrometry (HRMS) to confirm molecular formula. For NMR discrepancies (e.g., unexpected splitting), perform 2D experiments (COSY, HSQC) to resolve coupling patterns. If IR suggests unaccounted functional groups, re-examine synthetic steps for side reactions (e.g., hydrolysis of methoxy groups) .
Q. What methodologies are recommended for analyzing hydrogen bonding patterns and their impact on crystal packing?
- Answer : Use single-crystal X-ray diffraction (SCXRD) to determine intermolecular interactions. Software like Mercury (CCDC) visualizes hydrogen bonds (N–H⋯O, O–H⋯O) and π-π stacking. Graph-set analysis (e.g., Etter’s rules) classifies motifs (e.g., R₂²(8) rings), which correlate with stability and solubility .
Q. How can the puckering conformation of the benzothiazepine ring be quantified?
- Answer : Apply Cremer-Pople puckering parameters (θ, φ) to SCXRD data. For a seven-membered ring, calculate out-of-plane displacements (zj) relative to the mean plane. Software like PARST or PLATON automates this analysis, revealing envelope or twist-boat conformations critical for ligand-receptor interactions .
Q. What strategies validate the crystal structure using SHELXL, and which parameters are critical?
- Answer : Refine SCXRD data in SHELXL with the following steps:
- a. Assign anisotropic displacement parameters (ADPs) to non-H atoms.
- b. Validate using R1/wR2 residuals (<5% for high-resolution data).
- c. Check the Flack parameter to confirm absolute configuration.
- d. Use the "VALIDATION" suite in PLATON to detect missed symmetry or voids .
Q. How can in vitro biological activity be systematically assessed for this compound?
- Answer : Prioritize assays based on structural analogs (e.g., kinase inhibition or tyrosinase modulation). For cytotoxicity, use MTT assays on cancer cell lines (IC₅₀ determination). Pair with molecular docking (AutoDock Vina) to predict binding affinities to targets like β-tubulin or DNA topoisomerases. Validate via SPR or ITC for binding kinetics .
Notes
- Avoid commercial databases (e.g., BenchChem) due to reliability concerns. Prioritize peer-reviewed journals and crystallography software suites.
- For advanced synthesis, consider microwave-assisted reactions to reduce reaction times and byproducts .
- Always cross-validate computational docking results with experimental assays to mitigate false positives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
